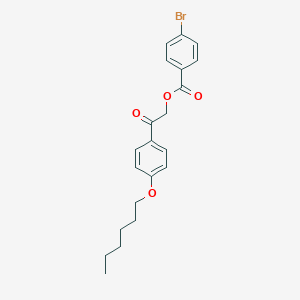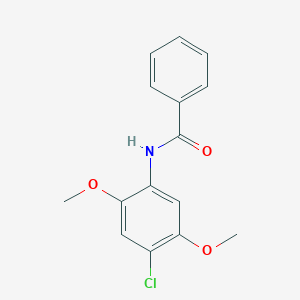![molecular formula C19H17BrN4O2 B274100 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide](/img/structure/B274100.png)
3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide is a chemical compound with potential applications in scientific research. This compound is also known as LFM-A13 and has been studied for its potential as an inhibitor of autophagy, a process of cellular self-digestion that plays a critical role in cellular homeostasis and disease.
Mécanisme D'action
The mechanism of action of 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide involves inhibition of autophagy by blocking the activity of a protein called Beclin-1. Beclin-1 is a key regulator of autophagy, and its inhibition has been shown to impair autophagy and promote cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide have been studied in several research studies. In cancer cells, this compound has been shown to inhibit autophagy and promote cell death. In addition, it has been shown to enhance the efficacy of chemotherapy drugs in cancer cells. However, the effects of this compound on normal cells and tissues are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide in lab experiments include its potential as an autophagy inhibitor and its ability to enhance the efficacy of chemotherapy drugs in cancer cells. However, the limitations of this compound include its potential toxicity to normal cells and tissues and its limited understanding of its effects on normal physiological processes.
Orientations Futures
There are several future directions for research on 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide. One direction is to further investigate its potential as an autophagy inhibitor and its effects on normal physiological processes. Another direction is to explore its potential as a therapeutic agent in cancer treatment, either alone or in combination with chemotherapy drugs. Additionally, research could focus on developing more selective and less toxic inhibitors of autophagy for use in scientific research and clinical applications.
Méthodes De Synthèse
The synthesis of 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide has been described in several research studies. One common method involves the reaction of 3-bromo-N'-benzoylbenzohydrazide with 3-methyl-5-oxo-1-phenylpyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide has been studied for its potential as an autophagy inhibitor in several scientific research applications. Autophagy is a process by which cells degrade and recycle their own components, and it plays a critical role in cellular homeostasis and disease. Dysregulation of autophagy has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Propriétés
Nom du produit |
3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide |
|---|---|
Formule moléculaire |
C19H17BrN4O2 |
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
3-bromo-N//'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide |
InChI |
InChI=1S/C19H17BrN4O2/c1-12(21-22-18(25)14-7-6-8-15(20)11-14)17-13(2)23-24(19(17)26)16-9-4-3-5-10-16/h3-11,21H,1-2H3,(H,22,25)/b17-12- |
Clé InChI |
YPVDCNGTIPAXOS-ATVHPVEESA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C(/C)\NNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
SMILES |
CC1=NN(C(=O)C1=C(C)NNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=O)C1=C(C)NNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B274024.png)



![4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B274032.png)



![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)




